molecular formula C3H4ClN5O4 B14219470 2-azido-1H-imidazole;perchloric acid CAS No. 828268-76-4

2-azido-1H-imidazole;perchloric acid

Cat. No.: B14219470
CAS No.: 828268-76-4
M. Wt: 209.55 g/mol
InChI Key: CJHNBYJTCYEXQW-UHFFFAOYSA-N
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Description

2-azido-1H-imidazole;perchloric acid is a compound that combines the azido group with the imidazole ring, forming a unique structure with potential applications in various fields. The azido group is known for its reactivity, while the imidazole ring is a versatile heterocycle found in many biologically active molecules. Perchloric acid is a strong acid that can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1H-imidazole typically involves the introduction of the azido group into the imidazole ring. One common method is the reaction of imidazole with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.

Industrial Production Methods

Industrial production of 2-azido-1H-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-azido-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while reduction can produce aminoimidazoles.

Scientific Research Applications

2-azido-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-azido-1H-imidazole involves the reactivity of the azido group and the imidazole ring. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A basic structure without the azido group, widely used in pharmaceuticals and agrochemicals.

    2-nitro-1H-imidazole: An oxidized derivative with different reactivity and applications.

    2-amino-1H-imidazole: A reduced form with distinct biological activities.

Uniqueness

2-azido-1H-imidazole is unique due to the presence of the azido group, which imparts specific reactivity and potential for bioorthogonal chemistry. Its combination with perchloric acid further enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

828268-76-4

Molecular Formula

C3H4ClN5O4

Molecular Weight

209.55 g/mol

IUPAC Name

2-azido-1H-imidazole;perchloric acid

InChI

InChI=1S/C3H3N5.ClHO4/c4-8-7-3-5-1-2-6-3;2-1(3,4)5/h1-2H,(H,5,6);(H,2,3,4,5)

InChI Key

CJHNBYJTCYEXQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)N=[N+]=[N-].OCl(=O)(=O)=O

Origin of Product

United States

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